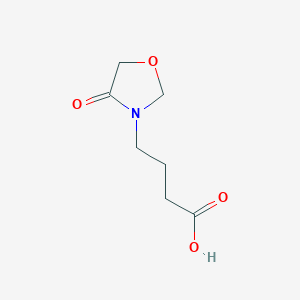

4-(4-Oxo-oxazolidin-3-yl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

4-(4-oxo-1,3-oxazolidin-3-yl)butanoic acid |

InChI |

InChI=1S/C7H11NO4/c9-6-4-12-5-8(6)3-1-2-7(10)11/h1-5H2,(H,10,11) |

InChI Key |

QDXLCKMNEWYMDQ-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(CO1)CCCC(=O)O |

Canonical SMILES |

C1C(=O)N(CO1)CCCC(=O)O |

Origin of Product |

United States |

Overview of Oxazolidinone Heterocycles in Medicinal Chemistry and Chemical Biology

Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen. The 2-oxazolidinone (B127357) isomer, in particular, has been a highly investigated scaffold in drug discovery. nih.govnih.gov The success of this class is exemplified by the antibiotic Linezolid (B1675486), the first oxazolidinone-based drug to receive FDA approval in 2000 for treating infections caused by multi-resistant Gram-positive bacteria. mdpi.comrsc.org

The pharmacological importance of oxazolidinones stems from their ability to act as bioisosteres for other chemical groups like carbamates and amides, while offering improved metabolic and chemical stability. nih.gov Their mechanism of action as antibacterial agents involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. mdpi.com Beyond their antibacterial properties, oxazolidinone derivatives have been explored for a wide range of therapeutic applications. nih.gov

Table 1: Investigated Therapeutic Applications of Oxazolidinone Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Antibacterial | Activity against Gram-positive bacteria, including resistant strains. nih.gov |

| Antituberculosis | Development of analogues with potent activity against Mycobacterium tuberculosis. rsc.org |

| Anticancer | Exploration of derivatives for their anti-proliferative effects. nih.gov |

| Anti-inflammatory | Investigation into their potential to modulate inflammatory pathways. nih.gov |

| Neurological Diseases | Study of their effects on the central nervous system. nih.gov |

The versatility of the oxazolidinone ring allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of these compounds. nih.gov

Historical Context and Current Research Landscape of 4 4 Oxo Oxazolidin 3 Yl Butyric Acid Studies

Established Chemical Synthesis Routes for Oxazolidinone Core Formation

The formation of the oxazolidinone ring is a cornerstone of synthesizing this class of compounds. Various classical chemical methods have been established to create this heterocyclic structure.

The construction of the oxazolidinone ring system is frequently achieved through cyclization reactions involving suitable precursors. One of the most common methods involves the reaction of a β-amino alcohol with phosgene (B1210022) or its equivalents, such as diethyl carbonate. mdpi.comwikipedia.orgnih.gov Phosgene, while effective, is highly toxic, prompting the development of safer alternatives. nih.gov

Alternative cyclization strategies include:

Reaction with Isocyanates and Epoxides: High-temperature, catalyst-mediated cyclization of an aryl isocyanate with an epoxide can yield the oxazolidinone ring. nih.gov

From Aziridines: The reaction of aziridines with carbon dioxide offers another pathway to the oxazolidinone core. mdpi.com Palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO2 also produces 5-vinyloxazolidinones with high yield and stereoselectivity. organic-chemistry.org

From Amino Alcohols: Besides phosgene, β-amino alcohols can be cyclized using reagents like ethyl carbonate or urea, often with microwave assistance to reduce reaction times. nih.govnih.gov

Oxidative Cyclization: An oxidative approach involves the reaction of vinyl oxazolidinones with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form α,β-unsaturated acyliminium ions. These intermediates can then undergo intramolecular cyclization. nih.gov

Rearrangement Reactions: Gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates provides an efficient route to 5-methylene-1,3-oxazolidin-2-ones under mild conditions. organic-chemistry.org

A one-step method has also been developed for generating variously substituted 4-oxazolidinone (B12829736) scaffolds from readily available materials, which is particularly useful for creating analogs of natural products like synoxazolidinone. nih.gov

Table 1: Selected Cyclization Methods for Oxazolidinone Ring Formation

| Starting Materials | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| β-Amino alcohol | Phosgene, Diethyl Carbonate | 2-Oxazolidinone (B127357) | mdpi.comnih.gov |

| Aryl isocyanate, Epoxide | Lewis Acid Catalyst (e.g., LiBr) | 3-Aryl-2-oxazolidinone | nih.gov |

| 2-Vinylaziridine | CO₂, Palladium Catalyst | 5-Vinyloxazolidinone | organic-chemistry.org |

| Amino alcohol, Urea | Microwave Irradiation | 2-Oxazolidinone | organic-chemistry.org |

Once the oxazolidinone nucleus is formed, the next critical step is the incorporation of the butyric acid side chain at the N-3 position. This is typically achieved through N-alkylation of the pre-formed oxazolidinone ring. The nitrogen atom of the oxazolidinone is nucleophilic and can react with a suitable electrophile containing a four-carbon chain.

A general and effective strategy involves the reaction of the oxazolidinone with an alkyl 4-halobutanoate, such as ethyl 4-bromobutanoate, in the presence of a base. The base deprotonates the oxazolidinone nitrogen, enhancing its nucleophilicity for the subsequent substitution reaction. The final step involves the hydrolysis of the resulting ester to yield the desired this compound.

While direct literature on the synthesis of this compound is sparse, related N-functionalization reactions are well-documented. For instance, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides and copper-catalyzed N-arylation with aryl iodides are established procedures, demonstrating the feasibility of forming C-N bonds at this position. organic-chemistry.org Intramolecular cyclization studies have also utilized the N-alkylation of oxazolidinones with functionalized propyl chains as a key step. nih.gov

Creating chiral centers within the oxazolidinone ring with high stereocontrol is crucial for many of its applications, particularly in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. sigmaaldrich.com The most prominent examples are the Evans auxiliaries, which are typically synthesized from readily available chiral amino acids. nih.govnih.govsigmaaldrich.com The amino acid is first reduced to the corresponding chiral β-amino alcohol, which is then cyclized to form the enantiomerically pure oxazolidinone. nih.gov

Several advanced methodologies for enantioselective synthesis have been developed:

Asymmetric Aldol (B89426)/Curtius Reaction: An efficient approach to 4,5-disubstituted oxazolidin-2-ones combines an asymmetric aldol reaction with a modified Curtius protocol, leading to an effective intramolecular ring closure. mdpi.com

Catalytic Asymmetric Reactions: Metal-free, catalytic enantioselective intermolecular oxyamination of alkenes using organoiodine(I/III) chemistry has been shown to produce chiral oxazolidinones. organic-chemistry.org Similarly, chiral organoselenium compounds can catalyze the formation of enantioenriched 2-oxazolidinones from N-Boc protected amines and alkenes. organic-chemistry.org

From Chiral Precursors: Specific chiral oxazolidinones, such as (S)-4-phenyl-2-oxazolidinone, can be prepared from chiral starting materials like N-Boc-L-phenylglycine through reduction and subsequent ring closure. google.com

These methods provide access to chiral oxazolidinone cores, which can then be N-alkylated with the butyric acid side chain to produce the final chiral target molecule.

Modern Synthetic Advancements and Efficient Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for producing oxazolidinones and their derivatives. These include the application of biocatalysis and the development of expedited pathways for generating compound libraries.

Biocatalysis has emerged as a powerful tool for the green and highly selective synthesis of chiral compounds. researchgate.net Enzymes offer remarkable stereoselectivity under mild reaction conditions.

Key biocatalytic approaches for oxazolidinone synthesis include:

Halohydrin Dehalogenases (HHDHs): These enzymes catalyze the ring-opening of epoxides with a nucleophile. chemistryviews.org When cyanate (B1221674) is used as the nucleophile, the epoxide opening is followed by a spontaneous cyclization reaction to form the oxazolidinone. chemistryviews.orgthieme-connect.com Through protein engineering, the catalytic efficiency and enantioselectivity of HHDHs have been significantly improved, enabling the gram-scale synthesis of chiral oxazolidinones like the muscle relaxant metaxalone. chemistryviews.org

Engineered Myoglobin Catalysts: A biocatalytic strategy for synthesizing enantioenriched oxazolidinones involves the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives using engineered myoglobin-based catalysts. acs.orgchemrxiv.org This method is notable for its high enantioselectivity and the development of enantiodivergent biocatalysts, allowing access to either enantiomer of the product. acs.orgchemrxiv.org

One-Pot Cascade Processes: A one-pot biocatalytic cascade has been designed for the stereo- and regioselective aminohydroxylation of various alkenes, demonstrating the potential for complex transformations in a single reaction vessel. researchgate.net

Table 2: Biocatalytic Methods for Chiral Oxazolidinone Synthesis

| Enzyme Class | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Halohydrin Dehalogenase (HHDH) | Epoxide ring-opening / Cyclization | Epoxides, Cyanate | High enantioselectivity through protein engineering; used for drug synthesis. | chemistryviews.orgthieme-connect.com |

The rapid synthesis of a diverse range of analogs is essential for drug discovery and structure-activity relationship (SAR) studies. nih.gov Several modern techniques have been applied to expedite the generation of oxazolidinone libraries.

Microwave-Assisted Synthesis: The use of microwave irradiation significantly shortens reaction times for the synthesis of oxazolidinone analogues, allowing for the rapid production of derivatives from cheaper, less harsh reagents. nih.govnih.gov

Solid-Phase Synthesis: The first solid-phase synthesis of oxazolidinones was achieved by the cycloaddition of resin-bound epoxides with isocyanates. nih.gov This methodology is highly amenable to automated synthesis and the creation of large compound libraries.

High-Throughput Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are employed to couple diverse fragments to the oxazolidinone core, facilitating the generation of extensive analog series. nih.gov

Sonication-Assisted Synthesis: Ultrasound has been used to assist in the library synthesis of oxazolidinone-carbohydrate conjugates, demonstrating another physical method to accelerate reaction rates and improve efficiency. researchgate.net

These expedited pathways are invaluable for medicinal chemistry programs, enabling the efficient exploration of the chemical space around the oxazolidinone scaffold to optimize biological activity. researchgate.net

Preparation of Structurally Related Oxo-Butyric Acid Derivatives for Comparative Studies

For the purpose of comparative analysis and to understand the influence of different structural motifs on the properties of the target compound, the synthesis of various structurally related oxo-butyric acid derivatives is crucial. These derivatives often serve as key intermediates in the development of pharmaceuticals and other functional molecules. chemimpex.com The primary synthetic strategies for these compounds often involve classical organic reactions such as Friedel-Crafts acylation and aldol-type condensations.

A prevalent method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and provides a direct route to the desired keto-acid. mdpi.comwikipedia.org For instance, 4-oxo-4-phenylbutanoic acid can be synthesized by the reaction of benzene (B151609) with succinic anhydride in the presence of AlCl₃. mdpi.comorientjchem.orgscholarsresearchlibrary.com Similarly, substituted derivatives like 4-(4-methylphenyl)-4-oxobutanoic acid and 4-(4-methoxyphenyl)-4-oxobutanoic acid are prepared from toluene (B28343) and anisole, respectively, using the same methodology. wikipedia.orggoogle.com

Another versatile approach for the synthesis of 4-oxo-2-butenoic acids involves the aldol-condensation of a methyl ketone with glyoxylic acid. nih.gov This method is particularly useful for creating α,β-unsaturated keto-acids, which are valuable precursors for further chemical transformations. The reaction conditions can be tuned based on the nature of the ketone's substituent. For example, aryl methyl ketones react favorably in the presence of p-toluenesulfonic acid, while aliphatic ketones often require a combination of pyrrolidine (B122466) and acetic acid to achieve good yields. nih.gov

The following tables provide a summary of the synthetic methodologies for a selection of structurally related oxo-butyric acid derivatives, highlighting the diversity of approaches and the typical reaction conditions employed.

Table 1: Synthesis of 4-Aryl-4-Oxobutanoic Acid Derivatives via Friedel-Crafts Acylation

| Product | Starting Materials | Catalyst/Reagents | Solvent | Yield (%) | Reference(s) |

| 4-Oxo-4-phenylbutanoic acid | Benzene, Succinic anhydride | Anhydrous AlCl₃ | Benzene | - | mdpi.comorientjchem.org |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Toluene, Succinic anhydride | AlCl₃ | - | - | wikipedia.org |

| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | Anisole, Succinic anhydride | AlCl₃ | Dichlorobenzene | High | google.com |

| 4-Oxo-4-(thiophen-2-yl)butanoic acid | Thiophene, Succinic anhydride | - | - | - | chemimpex.comchem960.com |

Table 2: Synthesis of Substituted Oxo-Butenoic and Oxo-Butanoic Acid Derivatives

| Product | Synthetic Method | Key Reagents | Conditions | Yield (%) | Reference(s) |

| 4-Oxo-4-(p-tolyl)but-2-enoic acid | Aldol-Condensation | p-Tolyl methyl ketone, Glyoxylic acid | p-Toluenesulfonic acid, Microwave | 66 | nih.gov |

| 4-(4-Cyanophenyl)-4-oxobut-2-enoic acid | Aldol-Condensation | 4-Acetylbenzonitrile, Glyoxylic acid | p-Toluenesulfonic acid, Microwave | 32 | nih.gov |

| 4-[4-Methoxy-3-methylphenyl]-4-oxobutanoic acid derivatives | Michael Addition | 4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid, Amines | Benzene, Room temperature | - | ias.ac.in |

These comparative synthetic studies provide a valuable framework for understanding the chemical landscape of oxo-butyric acid derivatives and inform the development of novel synthetic routes for related compounds, including the title compound, this compound.

Immunomodulatory and Anti-Inflammatory Properties

Research into the derivatives of this compound has revealed significant potential in the modulation of immune and inflammatory responses. A notable derivative in this context is 4-oxo-4-(2-oxo-oxazolidin-3-yl)-but-2-enoic acid ethyl ester. Studies have elucidated its mechanisms of action, primarily centered around the interference with key signaling pathways that are pivotal in the inflammatory process.

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. One specific derivative, 4-oxo-4-(2-oxo-oxazolidin-3-yl)-but-2-enoic acid ethyl ester, has been investigated for its effects on TLR4 signaling. TLR4 is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a cascade of inflammatory responses. Research has shown that this derivative can modulate the TLR4 signaling pathway, thereby attenuating the downstream inflammatory cascade initiated by LPS.

The activation of TLR4 by LPS leads to the initiation of two major downstream signaling pathways: the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and the TRIF-dependent pathway, which leads to the activation of IRF3 (interferon regulatory factor 3). Both NF-κB and IRF3 are critical for the expression of a wide array of pro-inflammatory genes. The derivative 4-oxo-4-(2-oxo-oxazolidin-3-yl)-but-2-enoic acid ethyl ester has been demonstrated to inhibit the activation of both NF-κB and IRF3 that is induced by LPS. This inhibition is a key mechanism behind its anti-inflammatory effects, as it effectively suppresses the production of inflammatory mediators.

For TLR4 signaling to be initiated, the receptor must first dimerize upon binding to LPS. This dimerization is a critical step for the recruitment of downstream adaptor molecules and the subsequent activation of intracellular signaling. Studies have revealed that 4-oxo-4-(2-oxo-oxazolidin-3-yl)-but-2-enoic acid ethyl ester exerts its inhibitory effects by targeting the dimerization of TLR4. By disrupting this initial and essential step in the signaling cascade, the compound effectively blocks the entire downstream inflammatory response.

| Derivative Investigated | Target | Effect |

| 4-oxo-4-(2-oxo-oxazolidin-3-yl)-but-2-enoic acid ethyl ester | Toll-Like Receptor 4 (TLR4) | Modulation of signaling pathway |

| 4-oxo-4-(2-oxo-oxazolidin-3-yl)-but-2-enoic acid ethyl ester | NF-κB and IRF3 | Inhibition of activation |

| 4-oxo-4-(2-oxo-oxazolidin-3-yl)-but-2-enoic acid ethyl ester | TLR4 Dimerization | Disruption of the process |

Enzymatic Target Inhibition and Functional Consequences

While the immunomodulatory properties of certain derivatives have been explored, the investigation into their direct enzymatic inhibition is an ongoing area of research.

Histone deacetylases (HDACs) are a class of enzymes that are crucial in the epigenetic regulation of gene expression, and HDAC inhibitors have emerged as a promising class of anti-cancer agents. Although butyric acid itself is a known HDAC inhibitor, specific research detailing the modulation of HDACs by this compound or its derivatives could not be identified in the available literature. Studies on HDAC inhibitors have explored a wide variety of chemical scaffolds, but the specific compound of interest in this article does not appear to have been a focus of such research to date.

Coagulation Factor Xa (FXa) Inhibitory Mechanisms

One of the most prominent examples is Rivaroxaban (B1684504), which features a central oxazolidinone ring. researchgate.netmdpi.com These inhibitors function by binding directly to the active site of FXa, thereby blocking the conversion of prothrombin to thrombin and disrupting the coagulation cascade. google.com The oxazolidinone core in these molecules serves as a key structural element for interaction with the S1 and S4 pockets of the FXa active site. Research into rivaroxaban derivatives has focused on modifying peripheral groups to optimize potency and pharmacokinetic properties, while retaining the essential oxazolidinone core for FXa binding. researchgate.net

Table 1: Examples of Oxazolidinone-Based Factor Xa Inhibitors This table presents data for structurally related compounds, not this compound.

| Compound | Reported Activity |

|---|---|

| Rivaroxaban | Potent and selective direct Factor Xa inhibitor. researchgate.netmdpi.com |

| Oxazolidinone Derivatives (General) | Patents describe various substituted oxazolidinones with strong and selective inhibition of Factor Xa. google.com |

Glycogen Synthase Kinase-3 (GSK-3) Activity Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and type II diabetes. mdpi.comnih.gov The inhibition of GSK-3 is a significant area of drug discovery.

Although there is no specific data on this compound as a GSK-3 inhibitor, other heterocyclic compounds, including those with oxazolidinone-related structures like thiadiazolidinones, have been investigated for this activity. google.com These inhibitors typically act by competing with ATP for the kinase's binding site.

Table 2: Examples of Compounds with GSK-3 Inhibitory or Modulatory Activity This table presents data for structurally related compounds or moieties, not this compound.

| Compound/Moiety | Reported Activity |

|---|---|

| Thiadiazolidinone Derivatives | Identified as selective GSK-3 inhibitors. google.com |

| Oxazolo[5,4-f]quinoxaline Derivatives | Act as ATP-competitive GSK-3 kinase inhibitors. nih.gov |

| Butyrate (B1204436) | Can increase the inhibitory phosphorylation of GSK-3β. nih.govresearchgate.net |

FMS-like Tyrosine Kinase 3 (FLT3) Kinase Inhibition

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.govmdpi.com

The development of FLT3 inhibitors has led to new treatment strategies for AML. nih.gov While there is no direct evidence of this compound inhibiting FLT3, the field of FLT3 inhibitors is characterized by a diverse range of chemical scaffolds. Research has identified numerous heterocyclic compounds as potent FLT3 inhibitors. For instance, various oxazole (B20620) and benzimidazole-indazole derivatives have demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3. nih.govnih.gov The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. rsc.org

Cyclooxygenase (COX) Isoenzyme Inhibitory Investigations

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of COX-1 and COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Research into the anti-inflammatory properties of heterocyclic compounds has included investigations into their COX inhibitory activity. Thiazolidinone derivatives, which are structurally related to oxazolidinones, have been identified as selective COX-2 inhibitors. nih.govresearchgate.net The design of these inhibitors often focuses on achieving selectivity for COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition. Additionally, butyric acid and its derivatives have been noted to possess anti-inflammatory effects, and some studies have explored their interaction with the COX pathway, suggesting that butyrate can synergize with COX-2 inhibitors to enhance host defense peptide gene expression. nih.govfrontiersin.org

Table 3: Examples of Structurally Related Compounds with COX Inhibitory Activity This table presents data for structurally related compounds, not this compound.

| Compound Class | Reported Activity |

|---|---|

| Thiazolidinone Derivatives | Have been developed as selective COX-2 inhibitors. nih.govresearchgate.net |

| Butyrate | Shows synergistic effects with COX-2 inhibitors in certain biological contexts. frontiersin.org |

Neurological and Anticonvulsant Activity Exploration

The central nervous system (CNS) is a key target for many therapeutic agents, and compounds with oxazolidinone and butyric acid motifs have been explored for their neurological effects, particularly as anticonvulsants.

Assessment of Anticonvulsant Efficacy in Experimental Models

The search for novel antiepileptic drugs has led to the investigation of various chemical scaffolds, including oxazolidinones. nih.gov Studies on novel oxazolidinone derivatives have demonstrated their potential as anticonvulsant agents in both in vivo and in vitro models. For example, the oxazolidinone derivative PH192 has been shown to protect against both chemically and electrically induced seizures in animal models. nih.gov The anticonvulsant activity of these compounds is often evaluated in standard models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.govzsmu.edu.ua

The butyric acid scaffold is also prominent in the field of anticonvulsants, with valproic acid (2-propylpentanoic acid) being a widely used antiepileptic drug. Structural analogues of valproic acid, including substituted butyric acids, have been tested for their anticonvulsant potency. nih.gov

Table 4: Anticonvulsant Activity of Structurally Related Compounds in Experimental Models This table presents data for structurally related compounds, not this compound.

| Compound | Experimental Model | Reported Efficacy |

|---|---|---|

| PH192 (an oxazolidinone derivative) | 6 Hz and MES induced seizures in rats | Protected 66.6% and 83.3% of rats, respectively. nih.gov |

| PH192 (an oxazolidinone derivative) | PTZ-induced seizures in rats | Protected 80% of rats. nih.gov |

| Valproic Acid Analogues (substituted butyric acids) | Audiogenic seizures in DBA/2 mice | Showed a correlation between structure and anticonvulsant potency. nih.gov |

Neurochemical Pathway Interrogation

The mechanisms by which anticonvulsants exert their effects often involve the modulation of neuronal excitation and inhibition. epilepsysociety.org.uk For oxazolidinone derivatives with anticonvulsant properties, research suggests that they may act by depressing excitatory synaptic transmission. nih.govwho.int For instance, the triazolyl oxazolidinone derivative PH084 was found to depress N-methyl-D-aspartate (NMDA) and non-NMDA receptor-mediated excitatory postsynaptic currents. nih.gov This action appears to be mediated in part through the modulation of GABAergic transmission, as the effects were blocked by a GABAB receptor antagonist. nih.gov

The neurochemical pathways of butyric acid derivatives, particularly valproic acid, are more extensively studied. There is a strong correlation between the anticonvulsant potency of valproate analogues and their ability to reduce cerebral aspartate levels. nih.gov Additionally, many of these analogues elevate cerebral levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

Antioxidant Capacity and Mechanisms of Action

Research into the antioxidant properties of this compound derivatives is an emerging field. The core oxazolidinone structure is being explored for its potential to scavenge free radicals and mitigate oxidative stress, which is implicated in a wide range of chronic diseases. The mechanism of action is thought to involve the donation of hydrogen atoms or electrons to neutralize reactive oxygen species. The specific antioxidant capacity can be significantly influenced by the nature and position of substituents on the core molecule. While detailed studies on a wide range of derivatives are still developing, the foundational structure presents a promising scaffold for the development of novel antioxidant agents.

Antinociceptive Properties and Pain Pathway Modulation

Derivatives of this compound have been investigated for their potential to alleviate pain. For instance, studies on related benzoxazolone derivatives, such as 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid, have shown significant antinociceptive and anti-inflammatory activities. The carboxylic acid moiety appears to be crucial for this activity, as its conversion to an amide resulted in a decrease in both antinociceptive and anti-inflammatory effects. The mechanism of action is believed to involve the modulation of pain signaling pathways, potentially through the inhibition of inflammatory mediators or interaction with specific receptors involved in pain perception. The structural similarity to known analgesic compounds suggests that these derivatives may act on targets within the central or peripheral nervous system to produce their pain-relieving effects.

Antimicrobial and Antitubercular Activity Studies

The antimicrobial properties of oxazolidinone derivatives are well-documented, with this class of compounds showing activity against a variety of bacterial and mycobacterial strains.

Activity against Drug-Sensitive and Drug-Resistant Microbial Strains

Derivatives of 4-oxazolidinone have demonstrated promising antimicrobial activity against several pathogenic bacteria. The synoxazolidinone family of marine natural products, which contain the 4-oxazolidinone core, are particularly noted for their activity. Research has shown that an electron-deficient aromatic ring is an important feature for the antimicrobial activity of these compounds. Furthermore, certain 5-benzylidene-4-oxazolidinones have been shown to inhibit the formation of Staphylococcus aureus biofilms and disperse pre-existing biofilms. In the context of antitubercular activity, related compounds such as 4-anilinoquinolines and 4-anilinoquinazolines have been identified as inhibitors of Mycobacterium tuberculosis (Mtb). One derivative, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited a minimum inhibitory concentration (MIC90) value of 0.63-1.25 μM against Mtb.

Mechanisms of Action on Microbial Targets

The primary mechanism of action for oxazolidinone antibiotics is the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex, a crucial step in the translation process. This unique mechanism means there is generally no cross-resistance with other protein synthesis inhibitors. In the case of antitubercular agents, while the exact targets for some of the novel derivatives are still under investigation, it is believed that they may act on various essential processes within the mycobacterium, such as cell wall synthesis or specific enzymatic pathways. For some related kinase inhibitors, it is thought that they may target pathogen kinases, which are essential for the survival and proliferation of the bacteria.

Antitumor and Antiproliferative Effects

Derivatives of this compound have been the subject of significant research in the development of new anticancer agents. Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which share a related core structure, have been identified as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1) into potent antimitotic agents. These compounds have shown antiproliferative activities in the nanomolar range, blocking the cell cycle in the G2/M phase, inhibiting tubulin polymerization, and disrupting microtubule dynamics, ultimately leading to apoptosis. Specifically, derivatives CEU-934 and CEU-938 were found to decrease MCF7 breast cancer tumor growth as effectively as paclitaxel (B517696) in mouse models. Other related compounds, such as imidazolyl-(4-oxoquinazolin-3(4H)-yl)-acetamides, have also demonstrated significant antitumor activity against Ehrlich Ascites Carcinoma.

Plant Hormone Receptor Interaction and Antagonism

The interaction of small molecules with plant hormone receptors is a critical area of study for the development of new plant growth regulators. While specific studies on the interaction of this compound derivatives with plant hormone receptors are not widely reported, the general principles of ligand-receptor interactions in plants provide a framework for potential applications. Plant hormones act as molecular glue or allosteric regulators to activate their respective receptors. The structural features of the oxazolidinone ring and the butyric acid side chain could potentially allow these compounds to mimic or antagonize the binding of natural plant hormones to their receptors, thereby influencing plant growth and development. Further research is needed to explore this potential and to identify specific receptor targets.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Essential Pharmacophores within the Oxazolidinone Ring System

The oxazolidinone ring and its substituents constitute a critical pharmacophore, particularly for antibacterial activity where these compounds inhibit protein synthesis by binding to the 50S ribosomal subunit. nih.govresearchgate.net Initial and subsequent SAR studies have consistently identified several indispensable structural elements for potent bioactivity. nih.govnih.gov

The core pharmacophoric features generally include:

The 2-Oxazolidinone (B127357) Core : This heterocyclic ring is the central scaffold.

N-Aryl Substituent : An aryl ring attached to the nitrogen at position 3 (N-3) is crucial. For many antibacterial oxazolidinones like Linezolid (B1675486), this is a fluorinated phenyl ring. nih.govnih.gov The substitution pattern on this ring significantly influences potency and spectrum of activity. nih.gov

C-5 Side Chain : A substituent at the C-5 position is essential. In many clinically significant oxazolidinones, this is an (acetamidomethyl) group. nih.govmdpi.com

The interaction of these features within the peptidyl transferase center (PTC) of the bacterial ribosome is key to their mechanism of action. nih.gov For instance, the nitrogen of the C-5 side chain's amide can act as a hydrogen bond acceptor, a critical interaction for potent activity. nih.gov The N-aryl group fits into a specific pocket, and modifications here can tune the compound's properties. In the context of 4-(4-Oxo-oxazolidin-3-yl)-butyric acid, the butyric acid moiety serves as the N-3 substituent, a deviation from the typical N-aryl group found in antibacterial agents, suggesting its activity may be directed towards other biological targets.

Influence of Butyric Acid Chain Length and Substitution Patterns on Bioactivity

Studies on various classes of bioactive molecules have shown that alkyl chain length is a critical determinant of efficacy. For related structures, increasing the alkyl chain length can enhance activity up to an optimal point, after which potency often decreases due to factors like steric hindrance or excessive lipophilicity. researchgate.netnih.gov For example, in a series of N-alkylmorpholine derivatives, which bear a structural resemblance to the side chain of the antibiotic Linezolid, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects, while those with shorter chains were inactive. chemrxiv.org

For this compound, the four-carbon chain of the butyric acid moiety is integral to its profile. This chain provides a specific spatial distance between the oxazolidinone core and the terminal carboxylic acid group. The carboxylic acid itself, being ionizable, significantly impacts the molecule's solubility, polarity, and ability to form hydrogen bonds or ionic interactions. A novel series of S1P1 receptor agonists based on a 4-oxo-4-(indolin-1-yl)butanoic acid scaffold highlights that this butanoic acid chain is a viable component for achieving potent biological activity at specific targets. nih.gov

Table 1: Effect of N-Substituent Chain Length on Antibacterial Activity in Morpholine Derivatives

| Alkyl Chain Length | Activity against MRSA | Reference |

|---|---|---|

| < C5 | Inactive | chemrxiv.org |

| C12 - C16 | Highest Bactericidal Effect | chemrxiv.org |

| > C16 | Decreased Activity | chemrxiv.org |

This table illustrates the general principle of optimal chain length for bioactivity in a related class of compounds.

Stereochemical Requirements for Optimal Biological Function

Stereochemistry is a paramount consideration in the design of oxazolidinone-based agents. For the antibacterial class of oxazolidinones, the stereochemistry at the C-5 position of the oxazolidinone ring is an absolute requirement for biological activity. rsc.org

Numerous studies have unequivocally demonstrated that the (S)-configuration at C-5 is essential for potent inhibition of bacterial protein synthesis. nih.govmdpi.com The (R)-enantiomer is typically inactive or significantly less potent. This stereospecificity arises from the precise three-dimensional arrangement required for the molecule to fit into its binding site on the bacterial ribosome. The (S)-configuration correctly orients the C-5 side chain (e.g., the acetamidomethyl group in Linezolid) to engage in critical binding interactions within the A-site of the peptidyl transferase center. nih.govresearchgate.net Any deviation from this specific stereochemistry disrupts these vital interactions, leading to a dramatic loss of function. While this compound lacks a substituent at the C-5 position, this principle underscores the critical importance of stereocontrol in the design of more complex analogs that may incorporate chirality at this or other positions.

Design and Synthesis of Novel Analogs for Enhanced Potency and Selectivity

The rational design of novel analogs of this compound involves strategic modifications to its core structure to improve target affinity, selectivity, and drug-like properties. Research on the broader oxazolidinone class provides a roadmap for such endeavors. researchgate.net

Key strategies for analog design include:

Modification of the N-3 Substituent : The butyric acid chain can be altered. Its length can be varied, or it can be replaced with other functional groups to probe for optimal interactions. For example, a synthesis of related thiazolidinone derivatives involved derivatizing a butyric acid side chain to attach a large erythromycin (B1671065) A molecule. nih.gov

Substitution on the Oxazolidinone Ring : Introducing substituents at the C-5 position is a well-established strategy. While the parent compound is unsubstituted here, adding small aliphatic groups, hydroxymethyl groups, or other functionalities could introduce new interactions and biological activities. nih.gov For example, adding a methyl group at the C-4 position has been shown to be important for the activity of some oxazolidinone-based DNA gyrase inhibitors. rsc.org

Introduction of Fused Ring Systems : More complex analogs can be created by fusing other heterocyclic rings to the oxazolidinone scaffold. Tricyclic oxazolidinone derivatives have been reported as promising antibacterial agents. rsc.org

The synthesis of such analogs often involves multi-step sequences. For example, the synthesis of the antithrombotic agent Rivaroxaban (B1684504) involves the key step of constructing a 5-aminomethyl-3-aryl oxazolidinone from starting materials like (R)-glycidyl butyrate (B1204436). mdpi.com Similarly, analogs of this compound could be synthesized by reacting a suitably protected aminobutyric acid derivative to form the oxazolidinone ring. nih.gov

Table 2: Strategies for Analog Design

| Modification Site | Strategy | Potential Outcome | References |

|---|---|---|---|

| N-3 Position | Vary chain length; introduce rings | Modulate potency and physicochemical properties | nih.gov |

| C-5 Position | Introduce acetamido, hydroxymethyl, or triazole groups | Enhance potency, overcome resistance | nih.govnih.gov |

| C-4 Position | Introduce methyl group | Enhance potency for specific targets | rsc.org |

Bioisosteric Modifications and Their Impact on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. nih.gov This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

For this compound, the carboxylic acid moiety is a prime candidate for bioisosteric replacement. While the carboxylate group can form strong ionic and hydrogen bond interactions, it can also lead to poor cell permeability and rapid metabolism. nih.govhyphadiscovery.com Replacing it with a suitable bioisostere can mitigate these issues.

Common bioisosteres for carboxylic acids include:

Tetrazoles : These five-membered heterocyclic rings are acidic (pKa ~4.5), mimicking the charge and hydrogen bonding capabilities of a carboxylic acid while often offering improved metabolic stability and cell penetration. cambridgemedchemconsulting.comnih.gov

Acylsulfonamides : These groups are also acidic and can form similar hydrogen bond interactions as carboxylic acids. nih.gov

Hydroxyisoxazoles : These planar heterocycles are acidic and have been used extensively as carboxylic acid surrogates in neurotransmitter analogs. nih.gov

Thiazolidinediones : This class of heterocycles, structurally related to oxazolidinones, has also been explored as a carboxylic acid replacement. bohrium.com

Neutral Bioisosteres : In some cases, the acidic group can be replaced by a neutral one that relies on hydrogen bonding or cation-π interactions to maintain binding affinity. hyphadiscovery.com

Bioisosteric modifications are not limited to the carboxylic acid. The oxazolidinone ring itself or its side chains can also be replaced. For example, various five-membered heterocycles have been investigated as replacements for the oxazolidinone core. nih.gov

Table 3: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | Key Features | Potential Advantages | References |

|---|---|---|---|

| 1H-Tetrazole | Acidic (pKa ~4.5), planar | Improved metabolic stability, cell permeability | nih.govcambridgemedchemconsulting.comnih.gov |

| Acylsulfonamide | Acidic (pKa ~4-5) | Can improve potency and selectivity | nih.govnih.gov |

| 3-Hydroxyisoxazole | Acidic (pKa ~4-5), planar | Established surrogate in neuroactive compounds | nih.gov |

Advanced Computational and Theoretical Investigations

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as an oxazolidinone derivative, might interact with a biological target, typically a protein or nucleic acid.

Research on oxazolidinone antibiotics has frequently employed molecular docking to elucidate their binding to the bacterial ribosome, their primary target. nih.govmdpi.com These studies have been crucial in identifying the key interactions that are necessary for their antibacterial activity. For instance, docking studies have shown that the oxazolidinone core can form critical hydrogen bonds and van der Waals interactions within the peptidyl transferase center of the 50S ribosomal subunit. mdpi.com

In a study on novel linezolid-based oxazolidinones, docking analyses revealed that new derivatives could exhibit higher binding affinities compared to the parent drug, linezolid (B1675486). mdpi.comdoaj.org These computational predictions are often validated by comparing the docked poses with crystallographic data of known ligands, and the scoring functions used in docking can provide an estimate of the binding affinity. A comparative assessment of different docking programs, such as DOCK 6, AutoDock, and Vina, has been performed for ribosomal oxazolidinone antibacterial agents to benchmark their performance in reproducing ligand binding modes. mdpi.comflinders.edu.au

For a compound like 4-(4-Oxo-oxazolidin-3-yl)-butyric acid, molecular docking could be used to predict its binding to potential targets. The butyric acid side chain introduces a new dimension for potential interactions, and docking studies could reveal how this moiety influences binding affinity and selectivity. For example, in a study of 2-thioxo-oxazolidin-4-one derivatives, molecular docking was used to investigate their binding to Cyclin-Dependent Kinases (CDKs), suggesting their potential as antineoplastic agents. nih.gov

Table 1: Example of Molecular Docking Scores for Hypothetical this compound Derivatives Against a Target Protein

| Derivative | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Compound A | -8.5 | ASP120, LYS85, TYR45 |

| Compound B | -7.9 | ASP120, PHE90, ARG42 |

| Compound C | -9.2 | GLU121, LYS85, TRP88 |

This table is illustrative and does not represent actual experimental data.

Conformational Analysis of this compound Derivatives

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. The conformation of a molecule is critical for its biological activity as it dictates how it can fit into the binding site of a target.

In the context of Quantitative Structure-Activity Relationship (QSAR) studies of oxazolidinones, generating low-energy conformers for each molecule is a critical first step. bepls.com For this compound, the flexibility of the butyric acid side chain would be a key focus of conformational analysis. The various possible spatial arrangements of this chain would be explored to identify the conformations that are most likely to interact favorably with a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on oxazolidinone derivatives to understand the structural requirements for their antibacterial activity. nih.gov The first 3D-QSAR study on oxazolidinones utilized Comparative Molecular Field Analysis (CoMFA) and found a strong correlation between the steric and electrostatic fields of the molecules and their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

These models often highlight the importance of specific structural features. For instance, a QSAR study on 3-aryloxazolidin-2-ones concluded that their antibacterial activity is strongly dependent on electronic factors, such as the lowest unoccupied molecular orbital (LUMO) energy, and spatial factors. nih.gov Another study on N-linked 5-triazolylmethyl oxazolidinones also successfully developed a 3D-QSAR model to predict antibacterial activity. derpharmachemica.com Artificial neural networks have also been employed to model nonlinear structure-activity relationships for oxazolidinones. researchgate.net

For this compound and its derivatives, a QSAR study could be designed by synthesizing a library of analogs with variations in the butyric acid chain or substitutions on the oxazolidinone ring. By measuring the biological activity of these compounds, a predictive QSAR model could be developed.

Table 2: Example of a QSAR Model for a Series of Oxazolidinone Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| Steric Field (CoMFA) | 0.45 | Positive |

| Electrostatic Field (CoMFA) | -0.23 | Negative |

| LogP | 0.15 | Positive |

| Dipole Moment | -0.08 | Negative |

This table is illustrative and does not represent a specific published model.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In drug discovery, MD simulations are used to study the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the detailed interactions that stabilize the bound state.

MD simulations have been instrumental in understanding the species selectivity of oxazolidinone antibiotics. uni-duesseldorf.de By simulating linezolid bound to the ribosomes of both eubacteria and archaea, researchers have been able to identify the subtle structural and energetic differences that account for its selective activity. uni-duesseldorf.de

Recent studies have combined molecular docking with MD simulations to validate the binding poses and assess the stability of novel oxazolidinone derivatives in the active site of their target. mdpi.comdoaj.orgnih.gov For example, MD simulations of newly designed oxazolidinone-sulphonamide/amide conjugates demonstrated the stability of their interactions with the bacterial ribosome. mdpi.comdoaj.org

For this compound, MD simulations could be used to explore its binding dynamics to a potential target identified through docking. These simulations would reveal the stability of the binding pose, the flexibility of the butyric acid chain within the binding pocket, and the key hydrogen bonds and other interactions that are maintained over time.

Virtual Screening Approaches for Identification of Novel Scaffolds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

The oxazolidinone scaffold has been the subject of virtual screening campaigns to identify new inhibitors for various targets. In one such effort, computational methods were used to identify novel oxazolidinone-based inhibitors of LpxC, an enzyme involved in bacterial lipid A synthesis. acs.orgnih.govsci-hub.se This led to the discovery of potent inhibitors with in vitro activity against Pseudomonas aeruginosa. acs.orgnih.govsci-hub.se

The performance of virtual screening protocols for oxazolidinones has also been a subject of investigation. A study benchmarking the performance of the DOCK 6 docking algorithm for virtual screening of oxazolidinone derivatives against the S. aureus ribosome highlighted the challenges associated with the high flexibility of the RNA binding pocket. mdpi.comflinders.edu.au

A virtual screening campaign could be initiated with the this compound scaffold to explore its potential against a wide range of biological targets. By screening large compound libraries, it might be possible to identify novel derivatives with promising activities for further experimental validation.

Methodological Frameworks for Research on 4 4 Oxo Oxazolidin 3 Yl Butyric Acid

In Vitro Biological Assays for Target Engagement and Functional Efficacy

In vitro assays represent the foundational step in characterizing the biological activity of a research compound. For a molecule like 4-(4-Oxo-oxazolidin-3-yl)-butyric acid, which contains both an oxazolidinone ring and a butyric acid functional group, a diverse range of assays can be hypothesized based on the known activities of similar structures. Oxazolidinones are a class of antibiotics, while other related heterocyclic compounds have shown activity as receptor agonists or enzyme inhibitors. nih.govresearchcommons.org

Target engagement assays are designed to confirm direct physical binding between the compound and its putative biological target. This can be achieved through methods such as radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to a receptor. For instance, studies on related butanoic acid derivatives acting as S1P₁ receptor agonists have utilized binding assays to determine affinity. nih.gov

Functional efficacy assays measure the biological response initiated by the compound's interaction with its target. These can range from cell-based assays measuring second messenger production to antimicrobial susceptibility testing. nih.gov For example, if the compound were being investigated for antibacterial properties, as is common for oxazolidinones, the primary assay would be the determination of the Minimum Inhibitory Concentration (MIC) against various bacterial strains. nih.gov This is typically performed using broth microdilution methods. nih.gov Further studies might include time-kill kinetic assays to understand whether the compound's effect is bacteriostatic or bactericidal. nih.gov

Should the compound target a G-protein-coupled receptor (GPCR), functional assays could include cAMP (cyclic adenosine (B11128) monophosphate) or calcium flux measurements. nih.gov For potential anti-inflammatory or immunomodulatory roles, assays measuring cytokine release from immune cells or lymphocyte proliferation would be relevant.

| Assay Type | Purpose | Example Endpoint/Method | Relevance to Compound Class |

| Target Binding | To quantify the affinity of the compound for a specific biological target (e.g., receptor, enzyme). | Radioligand displacement assays; Surface Plasmon Resonance (SPR). | Used to determine the binding potency of butanoic acid derivatives to receptors like S1P₁. nih.govresearchgate.net |

| Antimicrobial Susceptibility | To determine the concentration of the compound required to inhibit bacterial growth. | Minimum Inhibitory Concentration (MIC) determination via broth or agar (B569324) dilution methods. nih.gov | A standard assay for the oxazolidinone class of antibiotics. nih.gov |

| Functional Receptor | To measure the cellular response following receptor binding (agonist or antagonist activity). | cAMP accumulation assays; β-arrestin recruitment assays; Calcium flux measurements. | Common for evaluating GPCR-targeting compounds. nih.gov |

| Enzyme Inhibition | To measure the compound's ability to inhibit the activity of a specific enzyme. | IC₅₀ determination using a substrate-based colorimetric or fluorometric assay. | Relevant if the compound is designed as an enzyme inhibitor. |

| Cell Viability/Proliferation | To assess the effect of the compound on cell survival and growth. | MTT or resazurin-based assays; Ki-67 staining. nih.gov | Used to evaluate general cytotoxicity or specific anti-proliferative effects in cancer research. nih.gov |

| Biofilm Inhibition | To determine the compound's ability to prevent or disrupt bacterial biofilm formation. | Crystal violet staining assay to quantify biofilm mass. nih.gov | An important secondary assay for potential antimicrobial agents. nih.gov |

Animal Model Systems for Preclinical Efficacy Evaluation

Following promising in vitro data, preclinical efficacy is evaluated using animal model systems. The choice of model is dictated by the therapeutic area suggested by the in vitro results. Given the structural motifs in this compound, models for infectious diseases, autoimmune conditions, or cancer could be relevant.

For potential antibacterial applications, a common model is the murine thigh infection model, where the compound's ability to reduce the bacterial burden in the infected tissue is quantified. For systemic infections, a sepsis or peritonitis model might be employed, with survival as the primary endpoint.

If in vitro assays suggest immunomodulatory activity, such as agonism at S1P receptors, rodent models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis are often used. nih.gov In these models, efficacy is measured by a reduction in clinical disease scores and inflammatory markers. nih.gov Similarly, models of inflammatory bowel disease or rheumatoid arthritis could be employed.

For oncology research, xenograft models are a mainstay. nih.gov These involve implanting human cancer cell lines into immunocompromised mice. nih.gov The efficacy of a test compound is then assessed by measuring its ability to suppress tumor growth over time. nih.gov The expression of biomarkers related to cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissue can provide mechanistic insights. nih.gov

| Model System | Therapeutic Area | Typical Endpoints | Example from Related Compounds |

| Murine Thigh Infection Model | Infectious Disease | Bacterial load (CFU/gram of tissue), reduction in inflammation. | Standard for in vivo testing of new antibiotics. |

| Experimental Autoimmune Encephalomyelitis (EAE) in Mice | Autoimmune Disease (Multiple Sclerosis) | Clinical disease score, body weight changes, lymphocyte counts in peripheral blood. | Used to show in vivo efficacy of S1P receptor agonists. nih.gov |

| Lung Cancer Xenograft in Mice | Oncology | Tumor volume and weight, (18)F-FDG uptake, expression of apoptotic and inflammatory markers (Bax, Bcl-2, NF-κB). nih.gov | A butenoic acid derivative (CLEFMA) was shown to suppress tumor growth in an H441 xenograft model. nih.gov |

| Rat Passive Cutaneous Anaphylaxis (PCA) | Allergy/Hypersensitivity | Inhibition of inflammatory response (e.g., dye leakage at injection site). nih.gov | Used to evaluate the antiallergic activity of quinazolinone propenoic acids. nih.gov |

| Alcohol Self-Administration in Rats | CNS/Addiction | Reduction in alcohol intake, prevention of stress-induced relapse. nih.gov | A CRF₁ antagonist was tested in dependence and genetic preference models of alcoholism. nih.gov |

Advanced Spectroscopic and Chromatographic Methods for Research Compound Characterization

The definitive identification and purity assessment of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods are crucial for confirming the molecular structure following synthesis and for quantifying the compound in various matrices during preclinical studies.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. researchcommons.orgmdpi.comrsc.org For this compound, specific chemical shifts and coupling patterns would be expected for the protons and carbons in the oxazolidinone ring and the butyric acid chain. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to confirm connectivity between different parts of the molecule. mdpi.com

Mass Spectrometry (MS): MS is used to determine the compound's molecular weight with high accuracy and to study its fragmentation patterns, which can further confirm the structure. mdpi.comdocbrown.info Techniques like Electrospray Ionization (ESI) are common. The molecular ion peak [M+H]⁺ or [M-H]⁻ would be a key identifier.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.commdpi.com For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, as well as the lactam (amide) C=O stretch within the oxazolidinone ring. mdpi.commdpi.com

| Technique | Information Obtained | Expected Observations for this compound |

| ¹H NMR | Elucidation of proton framework and chemical environment. rsc.org | Signals corresponding to the CH₂ groups of the butyric acid chain and the oxazolidinone ring. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Elucidation of the carbon skeleton. rsc.org | Resonances for the carbonyl carbons of the carboxylic acid and the oxazolidinone, as well as for the aliphatic carbons in the chain and ring. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. docbrown.info | A molecular ion peak corresponding to the exact mass of C₇H₁₁NO₄ (173.0688 g/mol ). uni.lu |

| Infrared (IR) Spectroscopy | Identification of functional groups. mdpi.com | Characteristic stretching vibrations for C=O (carboxylic acid and lactam), O-H (carboxylic acid), and C-O-C (ether link in the ring). mdpi.com |

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the synthesized compound and for quantifying it in biological samples. hplc.eu A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. hplc.eumdpi.com Detection is often achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). mdpi.com

Gas Chromatography (GC): Due to the low volatility of carboxylic acids, GC analysis typically requires derivatization of the carboxyl group to form a more volatile ester, such as a methyl ester. mdpi.comresearchgate.net This is often achieved by reacting the compound with reagents like methanolic HCl or BF₃-methanol. mdpi.comaocs.org The analysis is then performed using a GC system equipped with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). mdpi.com

| Technique | Primary Use | Typical Conditions |

| Reversed-Phase HPLC | Purity assessment and quantification in aqueous/biological samples. hplc.eu | C18 column; mobile phase of acetonitrile/water or methanol/water with a buffer or acid modifier; UV or MS detection. mdpi.com |

| Gas Chromatography (GC) | Analysis of volatile derivatives; can be used for purity and quantification. | Requires derivatization (e.g., methyl ester formation); Capillary column (e.g., DB-5); FID or MS detection. mdpi.com |

| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary purity check. researchcommons.org | Silica gel plate; mobile phase typically a mixture of a polar and a non-polar organic solvent. |

Future Perspectives and Unexplored Research Avenues

Identification of Novel Biological Targets for 4-(4-Oxo-oxazolidin-3-yl)-butyric Acid Derivatives

The quest for novel biological targets is a critical frontier in drug discovery. For derivatives of this compound, the exploration of new molecular partners could unveil previously unknown therapeutic opportunities. While some research has pointed towards its role in areas like cancer, the full spectrum of its interactions within the cellular environment is yet to be fully mapped.

One promising avenue is the investigation of its potential as a modulator of receptor signaling pathways. For instance, structurally related butanoic acid derivatives have been identified as potent and selective agonists of the S1P1 receptor, which plays a crucial role in autoimmune diseases. nih.govnih.gov This suggests that derivatives of this compound could be designed and screened for activity against a range of G-protein coupled receptors (GPCRs) or other receptor families implicated in various pathologies.

Furthermore, the oxazolidinone ring, a key component of the scaffold, is present in various approved drugs, such as the anticoagulant rivaroxaban (B1684504), which targets Factor Xa. mdpi.com This precedent suggests that derivatives of this compound could be investigated as inhibitors of enzymes involved in coagulation or other metabolic pathways. The exploration of its binding affinity to a wide array of enzymes, ion channels, and transcription factors could lead to the discovery of entirely new mechanisms of action and therapeutic applications.

Development of Multi-Targeting Agents Based on the Core Scaffold

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. The development of multi-targeting agents, which can modulate multiple biological targets simultaneously, offers a more holistic therapeutic approach. The this compound scaffold presents a versatile platform for the design of such agents.

The inherent chemical features of this scaffold, including the oxazolidinone ring and the butyric acid side chain, provide multiple points for chemical modification. This allows for the rational design of derivatives that can interact with different binding sites on various proteins. For example, by incorporating moieties known to interact with specific targets, researchers could create hybrid molecules with a predetermined multi-target profile. Studies on other heterocyclic scaffolds, like quinolinones, have demonstrated the feasibility of this approach in developing agents with combined anti-inflammatory and antioxidant activities. nih.gov

A key strategy would involve identifying disease-relevant pathways and designing derivatives that can modulate multiple nodes within these pathways. For instance, in cancer therapy, a single agent that inhibits both tumor growth and angiogenesis by targeting multiple kinases or signaling proteins would be highly desirable. The 4-thiazolidinone (B1220212) scaffold, which is structurally similar to the oxazolidinone core, has shown promise in targeting various cancer biomarkers and pathways. mdpi.com This suggests that the this compound scaffold could be similarly exploited to develop novel multi-target anticancer agents.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

A deep understanding of a drug's mechanism of action is paramount for its successful development and clinical translation. Advanced "omics" technologies, such as proteomics, transcriptomics, and metabolomics, offer a powerful toolkit for a comprehensive and unbiased elucidation of the molecular mechanisms of this compound derivatives. creative-proteomics.com

Proteomics: This technology allows for the large-scale study of proteins and their interactions. creative-proteomics.com A study on an oxazolidine (B1195125) derivative with a similar core structure, LPSF/NB-3, utilized label-free proteomics to investigate its mechanism of action in resistant acute leukemia cells. nih.gov The analysis revealed that the compound modulated pathways related to cytoskeleton regulation, DNA damage, and cellular signaling, and also had an immunomodulatory effect. nih.gov This approach can be applied to derivatives of this compound to identify their direct binding partners and downstream signaling effects, providing a global view of their impact on the cellular proteome.

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal how a compound alters gene expression. nih.govnih.govwur.nl This can provide insights into the cellular pathways that are activated or inhibited in response to treatment. For example, transcriptomic analysis of cells treated with butyric acid has been used to understand its impact on protein biosynthesis and cell proliferation. nih.govnih.govwur.nl Similar studies with this compound derivatives could uncover novel gene regulatory networks affected by these compounds.

Metabolomics: This field focuses on the comprehensive analysis of small-molecule metabolites in a biological system. By examining the metabolic fingerprint of cells or tissues after treatment, researchers can gain insights into how a compound affects cellular metabolism. This can be particularly useful for understanding the off-target effects and for identifying biomarkers of drug response.

The integration of these omics technologies can provide a systems-level understanding of the mechanism of action of this compound derivatives, paving the way for more rational drug design and personalized medicine approaches.

Potential Applications in Areas Beyond Current Research Focus

While initial research may have focused on specific therapeutic areas, the unique structural features of this compound and its derivatives suggest their potential utility in a broader range of applications.

Infectious Diseases: The oxazolidinone class of antibiotics, such as linezolid (B1675486), is a cornerstone in the treatment of multidrug-resistant Gram-positive infections. This raises the exciting possibility of developing novel antibacterial agents based on the this compound scaffold. By modifying the substituents on the oxazolidinone ring and the butyric acid chain, it may be possible to design compounds with potent activity against a wide range of bacterial pathogens.

Neurodegenerative Diseases: The role of inflammation and oxidative stress in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's is well-established. Compounds with anti-inflammatory and antioxidant properties could therefore have a significant therapeutic impact. Given that some butanoic acid derivatives have shown such activities, it is plausible that derivatives of this compound could be explored as potential neuroprotective agents.

Metabolic Disorders: Butyric acid itself is a short-chain fatty acid with known effects on metabolism and gut health. biointerfaceresearch.com This opens up the possibility of investigating derivatives of this compound for the treatment of metabolic disorders such as diabetes and obesity. The scaffold could be modified to enhance the metabolic effects of the butyric acid moiety while improving its pharmacokinetic properties.

The exploration of these and other potential applications will require a multidisciplinary approach, combining chemical synthesis, biological screening, and advanced mechanistic studies. The versatility of the this compound scaffold makes it a rich source for the discovery of new medicines to address a wide range of unmet medical needs.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Oxo-oxazolidin-3-yl)-butyric acid, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves cyclocondensation of a β-amino alcohol with a carbonyl donor (e.g., phosgene or triphosgene) to form the oxazolidinone ring, followed by conjugation to a butyric acid backbone via alkylation or coupling reactions. For example, analogous oxazolidinone derivatives are synthesized using N-protected amino acids and ketones under reflux conditions . Purification via reverse-phase HPLC or recrystallization is critical. Structural validation requires:

- NMR Spectroscopy : Confirm the oxazolidinone ring (C=O at ~170 ppm in ¹³C NMR) and butyric acid chain (α-proton splitting in ¹H NMR).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with ≤2 ppm error.

- HPLC-PDA : Assess purity (>95%) using C18 columns and UV detection at 210–254 nm .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Desiccate with silica gel to avoid moisture-induced degradation . Stability studies on similar oxazolidinones suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Core Modifications : Systematically alter the oxazolidinone ring (e.g., substituents at C4/C5) and butyric acid chain length. For example, thioxo analogs (replacing C4=O with C=S) show enhanced binding in some enzyme assays .

- Assay Selection : Use target-specific assays (e.g., enzyme inhibition, cellular uptake) and compare IC₅₀ values. For instance, thiazolidinone derivatives with 4-oxo groups exhibit insulin receptor antagonism in kinase assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Pair with MD simulations to assess binding stability .

Q. What strategies resolve discrepancies in biological activity data across different assays?

Methodological Answer:

- Assay Optimization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity. For example, butyric acid derivatives can undergo β-oxidation in cell cultures, altering efficacy .

- Orthogonal Assays : Cross-validate with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition). A study on indole-3-butyric acid derivatives used SPR and cellular uptake assays to reconcile conflicting data .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in cytotoxicity studies of this compound?

Methodological Answer:

- Cell Line Validation : Ensure cell lines are authenticated (STR profiling) and tested for mycoplasma contamination.

- Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) to capture full efficacy-toxicity profiles.

- Solubility Checks : Pre-dissolve compounds in biocompatible solvents (e.g., PEG-400) and confirm solubility via dynamic light scattering (DLS) to avoid false negatives from precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.